![molecular formula C9H10ClFO2S2 B1459240 3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride CAS No. 1375066-98-0](/img/structure/B1459240.png)
3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride
Vue d'ensemble
Description
3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride is a compound that has raised the interest of scientists in various fields, including medicinal chemistry, materials science, and organic chemistry. It has a molecular formula of C9H10ClFO2S2 and a molecular weight of 268.76 g/mol .
Molecular Structure Analysis
The molecular structure of 3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride consists of a propane-1-sulfonyl chloride backbone with a 4-fluorophenyl sulfanyl group attached . The exact structure visualization is not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride are not fully detailed in the search results. It is known that the compound has a molecular weight of 268.76 g/mol . More specific properties such as boiling point and storage conditions are not provided .Applications De Recherche Scientifique
Comprehensive Analysis of 3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl Chloride Applications
The compound 3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride is a versatile material that finds application in diverse scientific research fields. Its intricate structure enables the investigation of various chemical reactions and synthesis methodologies, fostering innovation in multiple areas. Below is a detailed analysis of its unique applications across different scientific fields.
Organic Synthesis: In organic chemistry, this compound serves as a precursor for synthesizing sulfonyl fluorides . Sulfonyl fluorides are pivotal in creating new molecules due to their reactivity and stability. The introduction of the sulfonyl fluoride group into organic molecules can significantly alter their chemical properties, making them valuable for developing pharmaceuticals and agrochemicals.
Chemical Biology: Researchers utilize this compound in chemical biology to study protein functions . By modifying proteins with sulfonyl groups, scientists can investigate protein interactions and dynamics. This modification can provide insights into protein regulation and potentially lead to the development of new biological probes.
Drug Discovery: The compound’s role in drug discovery is crucial as it can be used to generate libraries of derivatives . These derivatives can be screened for biological activity, aiding in the identification of new drug candidates. Its ability to introduce sulfonyl groups into molecules can lead to the discovery of compounds with novel mechanisms of action.
Materials Science: In materials science, the compound is used to synthesize polymers and coatings with unique properties . The sulfonyl chloride group can react with various substrates, leading to materials with enhanced durability, chemical resistance, or specific optical characteristics.
Catalysis: This compound finds applications in catalysis, particularly in metal- and photocatalytic processes . It can participate in C–S bond functionalization, which is a key step in the synthesis of complex molecules. This process is essential for creating catalysts that can facilitate a wide range of chemical reactions.
Natural Product Synthesis: The versatility of this compound extends to the synthesis of natural products . By enabling catalytic desulfitative functionalizations, it allows chemists to construct carbon-carbon and carbon-heteroatom bonds. This capability is instrumental in synthesizing complex natural products and their analogs.
Mechanistic Studies: In mechanistic studies, the compound is used to explore reaction pathways . Understanding how sulfonyl chlorides react under different conditions can lead to the development of more efficient synthetic methods and the discovery of new reaction mechanisms.
Environmental Chemistry: Lastly, the compound’s applications in environmental chemistry involve the removal of pollutants . Its reactivity with various organic and inorganic substances can be harnessed to degrade or neutralize harmful chemicals, contributing to cleaner and safer environments.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)sulfanylpropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO2S2/c10-15(12,13)7-1-6-14-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZHXYBDJSKBJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



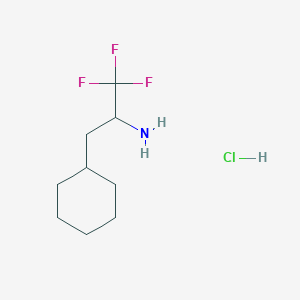


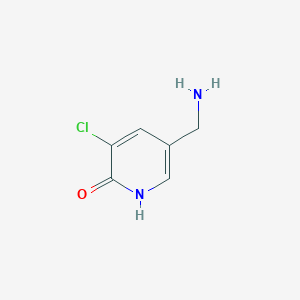
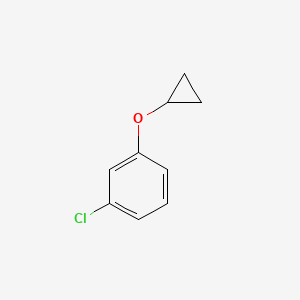

![1-{[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1459168.png)
![4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride](/img/structure/B1459172.png)
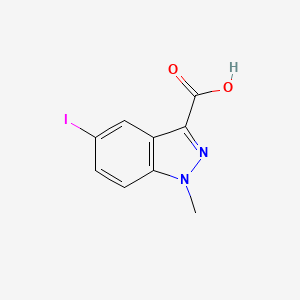
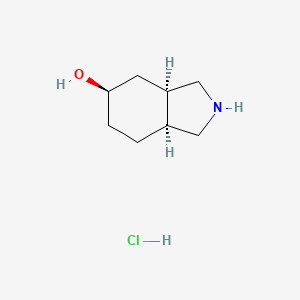
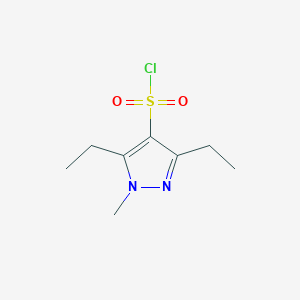
![Octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1459177.png)
![4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-3-nitrobenzoic acid](/img/structure/B1459178.png)
